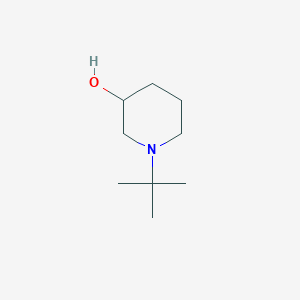![molecular formula C11H14N6O2 B2628323 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine CAS No. 2415561-74-7](/img/structure/B2628323.png)
4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is a compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is of great interest to researchers. In
作用機序
The mechanism of action of 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine is not yet fully understood. However, it is believed that the compound works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. This inhibition leads to the death of cancer cells and the prevention of tumor growth.
Biochemical and Physiological Effects
In addition to its potential use in cancer research, 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has been shown to have a variety of other biochemical and physiological effects. For example, the compound has been shown to inhibit the activity of certain protein kinases, which are involved in a variety of cellular processes. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the development of new treatments for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of using 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine in lab experiments is its high potency. The compound has been shown to be effective at very low concentrations, making it a cost-effective option for researchers. Additionally, the compound is relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to using this compound in lab experiments. For example, the compound has been shown to be cytotoxic at high concentrations, which could limit its use in certain applications. Additionally, the compound is relatively new, and more research is needed to fully understand its mechanism of action and potential applications.
将来の方向性
There are many future directions for research on 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine. One promising area of research is the development of new cancer therapies based on the compound. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the development of new treatments for inflammatory diseases. Further research is also needed to fully understand the compound's mechanism of action and potential applications in other areas of scientific research.
合成法
The synthesis of 4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine involves the reaction of 4,6-dimethoxy-2-(chloromethyl)pyrimidine with 3-azido-1-(2,4,5-trimethylphenyl)azetidin-2-one in the presence of copper (I) iodide and sodium ascorbate. The reaction proceeds through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, resulting in the formation of the desired compound.
科学的研究の応用
4,6-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine has been used in a variety of scientific research applications. One of the most promising applications is in the area of cancer research. The compound has been shown to inhibit the proliferation of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.
特性
IUPAC Name |
4,6-dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6O2/c1-18-9-5-10(19-2)15-11(14-9)16-6-8(7-16)17-12-3-4-13-17/h3-5,8H,6-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANCAJYAFTYXYFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC(=N1)N2CC(C2)N3N=CC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


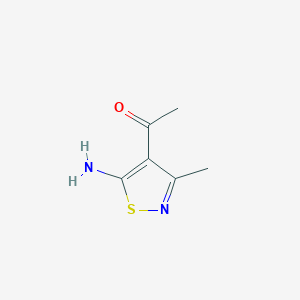
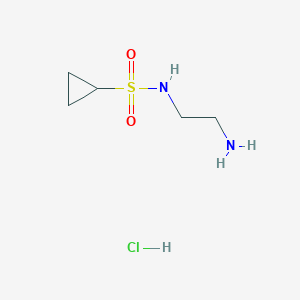
![Ethyl 2-[(2-ethoxy-2-oxoethyl)amino]propanoate](/img/structure/B2628246.png)
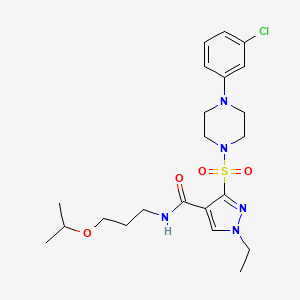
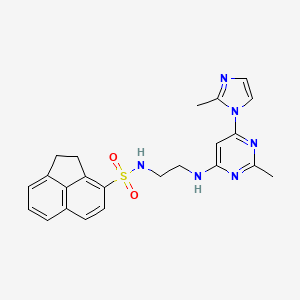

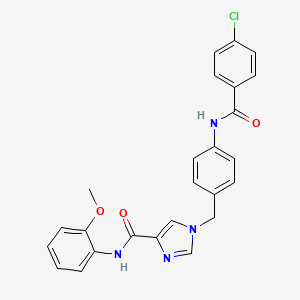
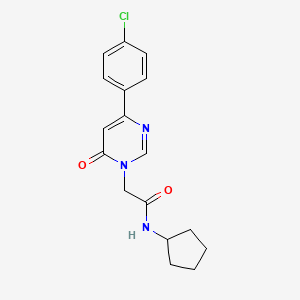
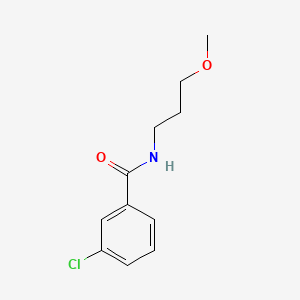


![ethyl 2-(8-cyclohexyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2628262.png)
